molecular formula C10H15FN2 B13078343 2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline

2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline

Cat. No.: B13078343
M. Wt: 182.24 g/mol
InChI Key: PJQLOHCOHORGIJ-UHFFFAOYSA-N
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Description

2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline is an organic compound that belongs to the class of substituted anilines. This compound is characterized by the presence of an aminoethyl group, a fluorine atom, and two methyl groups attached to the nitrogen atom of the aniline ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline can be achieved through several synthetic routes. One common method involves the alkylation of 5-fluoroaniline with 2-chloro-N,N-dimethylethylamine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-aminoethyl)-5-fluoroaniline: Lacks the N,N-dimethyl groups, resulting in different chemical and biological properties.

    2-(1-aminoethyl)-N,N-dimethylaniline:

    5-fluoro-N,N-dimethylaniline: Lacks the aminoethyl group, leading to different chemical behavior and uses.

Uniqueness

2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline is unique due to the combination of its aminoethyl, fluorine, and N,N-dimethyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline

InChI

InChI=1S/C10H15FN2/c1-7(12)9-5-4-8(11)6-10(9)13(2)3/h4-7H,12H2,1-3H3

InChI Key

PJQLOHCOHORGIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)N(C)C)N

Origin of Product

United States

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